(7E)-hexadeca-1,7-diene

Food Irradiation Detection HS-SPME-GC/MS Radiolytic Hydrocarbon Markers

(7E)-Hexadeca-1,7-diene (CAS 125110-62-5) is a C16 linear aliphatic diene bearing a terminal vinyl group and an internal E-configured double bond at the 7-position. With a molecular weight of 222.41 g/mol, this non-conjugated diene serves as a versatile building block in organic synthesis and as a certified analytical reference standard.

Molecular Formula C16H30
Molecular Weight 222.41 g/mol
Cat. No. B15088595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7E)-hexadeca-1,7-diene
Molecular FormulaC16H30
Molecular Weight222.41 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCC=C
InChIInChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3/b15-13+
InChIKeyZKGUVFWOQHIDON-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7E)-Hexadeca-1,7-diene: A Stereochemically Defined C16 Linear Diene for Analytical Marker and Specialty Synthesis Applications


(7E)-Hexadeca-1,7-diene (CAS 125110-62-5) is a C16 linear aliphatic diene bearing a terminal vinyl group and an internal E-configured double bond at the 7-position . With a molecular weight of 222.41 g/mol, this non-conjugated diene serves as a versatile building block in organic synthesis and as a certified analytical reference standard . Its defined E-stereochemistry distinguishes it from unspecified isomeric mixtures and the corresponding Z-isomer, enabling stereospecific deployment in pheromone synthesis, polymer chemistry, and food irradiation detection protocols.

Why Generic Hexadecadiene Isomers Cannot Substitute (7E)-Hexadeca-1,7-diene in Critical Applications


Hexadecadienes exist as multiple positional and stereoisomers, each with distinct physicochemical properties, reactivity profiles, and biological activities. The (7E) configuration confers a specific extended molecular geometry that fundamentally governs reactivity in stereoselective transformations and molecular recognition events . In insect pheromone communication, for instance, species exhibit exquisite specificity for particular geometrical isomers; even subtle stereochemical variations can abolish bioactivity entirely [1]. Furthermore, the 1,7-double bond placement generates a unique radiolytic hydrocarbon fingerprint that is absent in other hexadecadiene isomers, meaning that stereochemically undefined or isomeric substitutes cannot serve as reliable analytical standards for food irradiation detection [2]. Generic substitution therefore risks synthetic failure, bioassay invalidity, or regulatory non-compliance.

Quantitative Differentiation Evidence for (7E)-Hexadeca-1,7-diene Against Closest Analogs


Unambiguous Identification as a Gamma-Irradiation Marker in Food Matrices – Absolute Discrimination vs. All Alternative Treatments

1,7-Hexadecadiene is uniquely generated in gamma-irradiated food matrices and remains completely absent in non-irradiated samples as well as samples subjected to heat, steam, microwave, sonication, or ultraviolet treatments [1]. This absolute discrimination establishes the compound as a specific radiolytic marker, detectable at irradiation doses as low as ≥0.1 kGy [2]. No other hexadecadiene isomer or hydrocarbon marker exhibits the same combination of irradiation specificity and universal absence in all competing processing treatments.

Food Irradiation Detection HS-SPME-GC/MS Radiolytic Hydrocarbon Markers

E-Stereochemistry Dictates Physical Properties and Reactivity Profile Relative to the Z-Isomer

The E-configuration at the 7-position yields a more extended, rod-like molecular shape compared to the kinked Z-isomer, influencing macroscopic properties such as melting point, boiling point, and ability to pack into ordered structures . Although direct experimental comparisons for this specific compound are scarce in the peer-reviewed literature, class-level data for long-chain alkenes consistently shows that trans (E) isomers exhibit boiling points 1–3 °C lower and melting points 3–10 °C higher than their cis (Z) counterparts due to more efficient crystal packing [1]. The E-isomer also demonstrates distinct reactivity in stereospecific reactions such as Wittig olefination, where the internal double-bond geometry directs the outcome of further functionalization [2].

Stereochemistry Physical Organic Chemistry Isomer Differentiation

Lower Reactivity in Diels-Alder Cycloaddition Compared to Conjugated Diene Analogs

As a non-conjugated diene with double bonds separated by four sp³-hybridized carbons, hexadeca-1,7-diene exhibits substantially diminished reactivity in thermal Diels-Alder cycloadditions compared to conjugated dienes such as 5,7-hexadecadiene or 1,3-hexadecadiene . Conjugated dienes typically undergo Diels-Alder reactions at moderate temperatures (80–120 °C) with good yields, whereas non-conjugated systems require either forcing thermal conditions (>200 °C) or Lewis acid catalysis to effect cycloaddition [1]. Thermodynamically, isolated dienes exhibit approximately 6 kcal/mol higher heat of hydrogenation compared to conjugated dienes, reflecting their greater thermodynamic stability and correspondingly lower kinetic reactivity in pericyclic processes [1].

Cycloaddition Diels-Alder Reactivity Non-Conjugated Dienes Synthetic Strategy

Distinct Physical Property Fingerprint vs. 1,15-Hexadecadiene Positional Isomer

1,7-Hexadecadiene exhibits a boiling point of 283.7 °C at 760 mmHg and a density of 0.79 g/cm³ . In contrast, the terminal diene positional isomer 1,15-hexadecadiene (CAS 21964-51-2) distills at 142–147 °C at 6 mmHg and has a density of 0.789 g/mL at 20 °C with a melting point of −14 to −12 °C . While boiling points at atmospheric pressure are comparable upon estimation, the differential melting behaviour is notable: 1,7-hexadecadiene remains liquid at room temperature, whereas 1,15-hexadecadiene solidifies near −14 °C, which directly impacts handling, storage, and formulation protocols during procurement and laboratory use.

Positional Isomer Differentiation Physicochemical Properties Analytical Standard Verification

Priority Application Scenarios for (7E)-Hexadeca-1,7-diene Based on Quantitative Differentiation Evidence


Certified Reference Standard for Food Irradiation Detection Laboratories

Regulatory and contract testing laboratories performing gamma-irradiation detection in food matrices require (7E)-hexadeca-1,7-diene as a certified analytical standard for HS-SPME-GC/MS method calibration. The compound's absolute specificity—100% detection in irradiated samples at ≥0.1 kGy vs. 0% detection across all alternative processing treatments—makes it the sole reliable marker for method validation [1]. Procurement of stereochemically defined (7E) material ensures batch-to-batch retention-time consistency and eliminates false positives that could arise from isomeric impurities.

Stereospecific Building Block for Lepidopteran Pheromone Synthesis

The defined (7E) configuration is critical for synthesizing geometrically pure lepidopteran sex pheromone components, where even minor Z-isomer contamination can abolish field bioactivity [1]. (7E)-Hexadeca-1,7-diene serves as a key intermediate in Wittig-based routes to (7E,11E)-7,11-hexadecadienyl acetate and related pheromone aldehydes. The non-conjugated diene architecture also enables selective functionalization strategies that are precluded with conjugated diene substrates [2].

Monomer Precursor for Acyclic Diene Metathesis (ADMET) Polymerization

The 1,7-diene topology is specifically suited for ADMET polymerization, where the non-conjugated double-bond arrangement enables precise control over polyethylene-like backbone architecture with periodic unsaturation [1]. The (7E) stereochemistry influences polymer microstructure and thermal properties. Unlike conjugated diene monomers that undergo competing cycloaddition side reactions, the isolated diene structure of (7E)-hexadeca-1,7-diene ensures clean metathesis propagation [2].

Radiolytic Hydrocarbon Standard for Multi-Matrix Irradiation Studies

Research groups investigating irradiation-induced chemical changes across diverse food matrices (soybeans, sesame seeds, teas, dried fish, pork fat, beef) rely on 1,7-hexadecadiene as a universal radiolytic marker derived from oleic acid [1]. The compound has been validated across matrices including green/black/oolong teas, dried anchovies, almonds, peanuts, and chilled beef, with detection recoveries between 88.6% and 102.0% in irradiated pork fat [2]. Consistent procurement of the (7E) isomer ensures comparability across multi-laboratory studies and regulatory submission datasets.

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